molecular formula C22H25N6NaO9S2 B7983586 (2S,5R,6R)-3,3-Dimethyl-6-((R)-2-(3-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)ureido)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, sodium salt

(2S,5R,6R)-3,3-Dimethyl-6-((R)-2-(3-(3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl)ureido)-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, sodium salt

Cat. No.: B7983586
M. Wt: 604.6 g/mol
InChI Key: SDQBKOKICLGDOA-ZBJAFUORSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Mezlocillin undergoes typical beta-lactam reactions.
    • Common reactions include:
      • Hydrolysis of the beta-lactam ring by bacterial enzymes.
      • Formation of covalent complexes with penicillin-binding proteins (PBP), inhibiting cell wall synthesis.
    • Reagents and conditions vary depending on the specific reaction.
    • Major products include disrupted cell walls, leading to bacterial cell lysis.
  • Scientific Research Applications

    • Mezlocillin finds applications in:

        Medicine: Used to treat infections caused by susceptible bacteria.

        Biology: Studied for its impact on bacterial cell walls and resistance mechanisms.

        Industry: Employed in pharmaceutical production and research.

  • Mechanism of Action

    • Mezlocillin inhibits the final stage of bacterial cell wall synthesis.
    • It binds to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking.
    • Ultimately, this leads to bacterial cell lysis and death.
  • Comparison with Similar Compounds

    • Mezlocillin’s uniqueness lies in its liver excretion and broad spectrum.
    • Similar compounds include other penicillins (ampicillin, azlocillin) and cephalosporins.

    Properties

    IUPAC Name

    sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)carbamoylamino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H26N6O9S2.Na/c1-22(2)14(18(31)32)28-16(30)13(17(28)38-22)23-15(29)12(11-7-5-4-6-8-11)24-19(33)25-20(34)26-9-10-27(21(26)35)39(3,36)37;/h4-8,12-14,17H,9-10H2,1-3H3,(H,23,29)(H,31,32)(H2,24,25,33,34);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SDQBKOKICLGDOA-ZBJAFUORSA-M
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25N6NaO9S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    604.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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